molecular formula C9H16ClNO4S B2699889 Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride CAS No. 2490322-69-3

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride

Cat. No.: B2699889
CAS No.: 2490322-69-3
M. Wt: 269.74
InChI Key: DTIYDURQZJGFHN-KUSKTZOESA-N
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Description

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride is a synthetic organic compound known for its complex molecular structure and potential applications in various scientific fields. It is characterized by a unique configuration, combining elements of both thieno and pyrrole structures, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The primary approach involves the cyclization of a precursor compound under controlled conditions, followed by various purification steps to isolate the target molecule. Key reagents in this process might include organic acids, bases, and solvents tailored to support the intricate formation of the hexahydrothieno[3,4-c]pyrrole core.

Industrial Production Methods: Industrial-scale production of Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride involves optimization of the synthesis process to maximize yield and minimize impurities. This often entails the use of continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride is known to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure and the exploration of its reactivity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, permanganates), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides, amines). Reaction conditions are meticulously controlled, often requiring specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could result in the formation of various derivatives with altered functional groups.

Scientific Research Applications

Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride has garnered interest in several research domains:

Chemistry: In chemistry, it serves as a model compound for studying thieno and pyrrole chemistry, enabling researchers to investigate reaction mechanisms and develop new synthetic methodologies.

Biology: Its unique structure makes it a potential candidate for biological studies, particularly in exploring its interactions with enzymes and receptors, which could lead to the development of novel bioactive molecules.

Industry: Industrial applications include its use as an intermediate in the synthesis of complex organic compounds and as a potential additive in various chemical processes.

Mechanism of Action

When compared with similar compounds, Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride stands out due to its unique combination of thieno and pyrrole elements. Similar compounds might include other hexahydrothieno or pyrrole derivatives, but the specific configuration and functional groups present in this compound distinguish it from its peers.

Comparison with Similar Compounds

  • Ethyl 2,2-dioxohexahydrothieno[3,4-c]pyrrole-3-carboxylate

  • Hexahydrothieno[3,4-c]pyrrole-3a-carboxylate derivatives

  • 1,3,4,5,6,6a-Hexahydrothieno derivatives with different ester groups

Properties

IUPAC Name

ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c1-2-14-8(11)9-5-10-3-7(9)4-15(12,13)6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIYDURQZJGFHN-KUSKTZOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CNCC1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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